molecular formula C8H10N4O5 B3015646 ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate CAS No. 400077-88-5

ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate

Cat. No.: B3015646
CAS No.: 400077-88-5
M. Wt: 242.191
InChI Key: BKKULYORVCUDTO-UHFFFAOYSA-N
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Description

Ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate is a chemical compound with the molecular formula C8H10N4O5 . It is used in the pharmaceutical industry as an intermediate in the synthesis of various drugs, particularly those related to antineoplastic and antiviral agents .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is tetrahydro, meaning it contains four hydrogen atoms. It also contains two carbonyl groups (C=O), an amino group (NH2), and an ethyl carbamate group (C2H5OCONH2) .


Physical and Chemical Properties Analysis

The compound is a solid under normal conditions . Its molecular weight is 242.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Antibacterial and Antitumor Activities

Compounds synthesized from the reaction of 6-aminouracyles with ethyl oxochloroacetate, including ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate, have shown low antibacterial and antitumor activity in biological tests (Gasparyan et al., 2016).

Synthesis of Novel Derivatives

The synthesis of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate, which involves the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with various isocyanates, produces N-1 substituted derivatives with potential scientific applications (Śladowska et al., 1990).

Inhibitor of Gene Expression

The compound ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues, related in structure to this compound, have been synthesized and found to be effective inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells (Palanki et al., 2002).

Applications in Synthesis of Anticancer Agents

Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a compound structurally related to this compound, has been used in the synthesis of potential anticancer agents, specifically pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, showing significant effects on the proliferation and mitotic index of cultured L1210 cells (Temple et al., 1983).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly(ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

The compound acts as an inhibitor of PARP-1 . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Biochemical Pathways

The compound affects the DNA repair pathway . By inhibiting PARP-1, the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Pharmacokinetics

The synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study . .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death in cancer cells . The compound showed promising activity where it emerged as a potent PARP-1 inhibitor .

Properties

IUPAC Name

ethyl N-(1-amino-2,4-dioxopyrimidine-5-carbonyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O5/c1-2-17-8(16)11-6(14)4-3-12(9)7(15)10-5(4)13/h3H,2,9H2,1H3,(H,10,13,15)(H,11,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKULYORVCUDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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